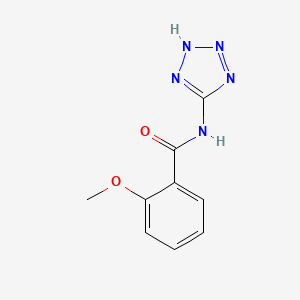

2-methoxy-N-(1H-tetrazol-5-yl)benzamide

Description

2-Methoxy-N-(1H-tetrazol-5-yl)benzamide is a synthetic benzamide derivative characterized by a methoxy group at the ortho-position of the benzamide ring and a 1H-tetrazol-5-yl substituent attached to the nitrogen atom. This compound belongs to a class of molecules designed to target G protein-coupled receptors (GPCRs), particularly GPR35, which is implicated in pain, inflammation, and metabolic disorders . The tetrazole moiety enhances metabolic stability and bioavailability, while the methoxy group contributes to ligand-receptor interactions. Synthetically, it can be derived via a [3 + 2] cycloaddition of N-(2-cyanophenyl)benzamide precursors with sodium azide and AlCl₃ in tetrahydrofuran (THF) under reflux conditions .

Properties

IUPAC Name |

2-methoxy-N-(2H-tetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O2/c1-16-7-5-3-2-4-6(7)8(15)10-9-11-13-14-12-9/h2-5H,1H3,(H2,10,11,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATALZUCFEBUDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxy-N-(1H-tetrazol-5-yl)benzamide typically involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with

Scientific Research Applications

Medicinal Chemistry Applications

1.1. GPR35 Agonists

One of the notable applications of 2-methoxy-N-(1H-tetrazol-5-yl)benzamide derivatives is their role as GPR35 agonists. G protein-coupled receptor 35 (GPR35) is implicated in pain, inflammation, and metabolic diseases. Research has demonstrated that introducing a tetrazole group significantly increases the potency of compounds targeting GPR35. A series of derivatives were synthesized and evaluated for their agonistic activities using dynamic mass redistribution assays, highlighting their potential in developing therapeutic agents for inflammatory conditions .

1.2. Antiallergic Agents

Another significant application is in the development of antiallergic agents. A series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides were synthesized to assess their effects on allergic responses. One compound exhibited remarkable potency, being 85 times more effective than the standard treatment disodium cromoglycate in a rat model of passive cutaneous anaphylaxis . This suggests that tetrazole-containing compounds could be promising candidates for treating allergic conditions.

Synthesis Techniques

The synthesis of this compound and its derivatives can be achieved through various methods:

2.1. Microwave-Assisted Synthesis

Microwave-assisted methods have been reported to enhance the efficiency and yield of tetrazole synthesis. For instance, reactions involving nitrile derivatives and sodium azide under microwave irradiation have yielded high percentages (up to 99%) of 5-substituted 1H-tetrazoles, including those with the desired benzamide structure . This method is advantageous for its rapid reaction times and high yields.

2.2. Multicomponent Reactions

Multicomponent reactions (MCRs) are another effective strategy for synthesizing tetrazole derivatives. These reactions often involve combining three or more reactants in one pot, simplifying the synthetic process and reducing waste . Utilizing bismuth as a catalyst in MCRs has shown promise for producing aminotetrazoles efficiently.

3.1. Antimicrobial Activity

Research indicates that some tetrazole derivatives exhibit antimicrobial properties against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. This antimicrobial activity is attributed to the structural characteristics of the tetrazole ring, which enhances interaction with microbial targets .

3.2. Anti-inflammatory Effects

The anti-inflammatory potential of tetrazole derivatives has been explored in several studies. The ability to modulate inflammatory pathways through GPR35 activation positions these compounds as candidates for treating conditions like rheumatoid arthritis and other inflammatory disorders .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study on GPR35 Agonists | Synthesis and evaluation of benzamide derivatives | Potent agonists identified with enhanced activity due to tetrazole group |

| Antiallergic Agent Study | Evaluation of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides | One compound showed significant efficacy compared to standard treatments |

| Antimicrobial Activity Research | Testing against various bacterial strains | Notable activity against Bacillus cereus and Pseudomonas aeruginosa |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of 2-methoxy-N-(1H-tetrazol-5-yl)benzamide is heavily influenced by substituent position and type. Below is a comparative analysis with structurally related benzamide-tetrazole derivatives:

Notes:

- Substituent Position : Para-substituted methoxy (e.g., compound 56) confers higher GPR35 agonism (EC₅₀ = 0.059 μM) compared to ortho- or meta-methoxy derivatives (EC₅₀ = 0.86–1.94 μM) .

- Electron-Withdrawing Groups : Fluoro substituents (e.g., compound 63) enhance potency due to increased binding affinity (Kd = 0.02 μM) .

- Biological Target Specificity : Tetrazole-benzamide derivatives exhibit divergent receptor selectivity. For instance, Pranlukast targets CysLT1 receptors, while methoxy-tetrazole benzamides are selective for GPR35 .

Physicochemical and Pharmacokinetic Properties

Lipinski’s Rule of Five analysis indicates that this compound and its para-substituted analogues (e.g., 56, 63) exhibit favorable druglikeness:

| Property | This compound | Compound 56 | Compound 63 |

|---|---|---|---|

| Molecular Weight (Da) | ~285 | 430 | 448 |

| LogP | 2.1* | 3.5 | 3.8 |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 5 | 6 | 7 |

| Solubility (μM) | 12.3* | 8.7 | 6.5 |

Key Observations :

Q & A

Q. What are the established synthetic routes for 2-methoxy-N-(1H-tetrazol-5-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a two-step approach:

- Step 1 : Condensation of 2-methoxybenzoyl chloride with 5-aminotetrazole in the presence of pyridine as a base, yielding the intermediate .

- Step 2 : Cycloaddition or functionalization steps to stabilize the tetrazole moiety. Reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) critically influence yield. For example, AlCl3 in THF at 90°C enhances cycloaddition efficiency .

- Optimization : Systematic variation of solvents (DMF vs. THF), reaction times (5–24 hours), and stoichiometric ratios (1:1 to 1:1.2 for benzoyl chloride:amine) can improve purity (>95% by HPLC) and yield (60–91%) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Data Collection : Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections are applied to mitigate errors from crystal imperfections .

- Refinement : The SHELX suite (SHELXL/SHELXS) is the gold standard for small-molecule refinement. Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are refined for non-H atoms. A typical R-factor threshold is <0.08 for high-confidence models .

Advanced Research Questions

Q. What structural features of this compound influence its bioactivity as a G protein-coupled receptor (GPCR) ligand?

- Key Features :

- The methoxy group at the 2-position enhances lipophilicity, improving membrane permeability.

- The tetrazole ring acts as a bioisostere for carboxylic acids, offering metabolic stability and strong hydrogen-bonding capacity with GPCR active sites (e.g., GPR35) .

Q. How can researchers resolve contradictions in reported bioactivity data for tetrazole-containing benzamides?

- Data Discrepancy Sources :

- Assay Variability : Dynamic mass redistribution (DMR) vs. cAMP assays may yield divergent EC50 values due to pathway-specific signaling .

- Hydrogenation Artifacts : Incomplete reduction of nitro intermediates (e.g., 3-nitrobenzamide derivatives) during synthesis can introduce impurities, skewing activity results. Extended hydrogenation times (6.5 hours vs. 2.5 hours) ensure complete conversion .

- Mitigation Strategies :

- Validate purity via LC-MS and NMR prior to screening.

- Use orthogonal assays (e.g., SPR for binding affinity, DMR for functional activity) to confirm results .

Q. What computational methods are recommended for predicting the druglikeness of this compound derivatives?

- Physicochemical Profiling : Calculate logP (octanol-water partition coefficient) and topological polar surface area (TPSA) using tools like Molinspiration. Ideal ranges: logP <5, TPSA <140 Ų .

- Docking Studies : AutoDock Vina or Schrödinger Glide can model interactions with GPCRs. Focus on key residues (e.g., Arg3.36 in GPR35) that form salt bridges with the tetrazole group .

- ADMET Prediction : SwissADME or ADMETLab2.0 assess absorption, CYP450 inhibition, and hERG liability. Derivatives with ClogP >5 often exhibit poor solubility .

Methodological Challenges

Q. How can researchers address low yields in the cycloaddition step during tetrazole ring formation?

- Catalyst Optimization : Replace traditional NaN3 with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to enhance regioselectivity and yield .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve azide solubility, while additives like Et3N mitigate side reactions .

Q. What strategies improve the stability of this compound in aqueous solutions?

- pH Adjustment : Maintain solutions at pH 6–7 to prevent tetrazole ring protonation/deprotonation, which accelerates degradation.

- Lyophilization : Formulate as a lyophilized powder with excipients (e.g., mannitol) to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.